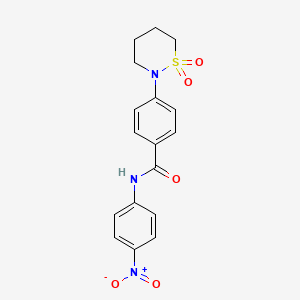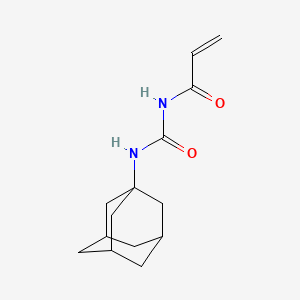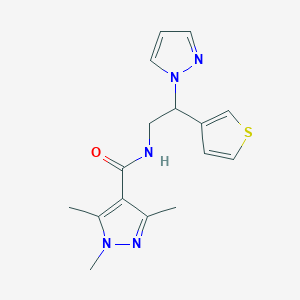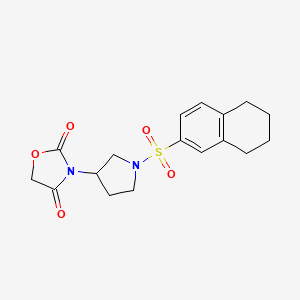
4-(1,1-dioxothiazinan-2-yl)-N-(4-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1,1-dioxothiazinan-2-yl)-N-(4-nitrophenyl)benzamide, also known as DTNB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is known to be a potent inhibitor of thiol-containing enzymes, making it a valuable tool for studying enzyme activity and function. In
Scientific Research Applications
Syntheses of Hemiacetal Derivatives
Research on hemiacetal derivatives similar to the benzothiazin-3(4H)-one derivatives has shown potential applications in understanding natural allelochemicals found in various plant families such as Gramineae and Acanthaceae. These studies, focusing on the reductive cyclizations of related compounds, contribute to the synthetic methodologies that could be applied in developing new chemical entities with potential biological activities (Sicker et al., 1994).
Antitubercular Drug Precursors
Compounds such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and benzamide have been identified as precursors for the synthesis of benzothiazinones, a class of new antituberculosis drug candidates. The structural characterization of these precursors highlights their importance in the development of novel therapeutics aimed at combating tuberculosis (Richter et al., 2021).
Antitumor Agents
Benzothiazole derivatives have been synthesized and evaluated for their antitumor properties, showing selective cytotoxicity against tumorigenic cell lines. This line of research opens avenues for the creation of biologically stable derivatives that could serve as potent inhibitors of tumor growth, underscoring the therapeutic potential of such compounds in cancer treatment (Yoshida et al., 2005).
Electrochemical Reduction Studies
Electrochemical reduction studies of o-nitrophenylthioacetic derivatives, leading to the production of 2H-1,4-benzothiazines, provide insights into the synthesis and potential applications of these compounds in various scientific domains. The understanding of their electrochemical behaviors could aid in the design of new chemicals with desired properties for specific applications (Sicker et al., 1995).
Anti-Leishmanial Activity
The synthesis and characterization of nitroaromatic compounds have shown the potential for anti-leishmanial activity, indicating the importance of the electroactive nitro group in biological activity. This research contributes to the quest for new drugs against Leishmania infections, with some compounds showing comparable activity to existing treatments (Dias et al., 2015).
properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c21-17(18-14-5-9-16(10-6-14)20(22)23)13-3-7-15(8-4-13)19-11-1-2-12-26(19,24)25/h3-10H,1-2,11-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPLYLRQGKXAKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2998821.png)

![tert-butyl N-[(1R,2R)-2-methanesulfonamidocyclohexyl]carbamate](/img/structure/B2998826.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2998827.png)
![6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2998830.png)
![1-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2998831.png)



![2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2998836.png)